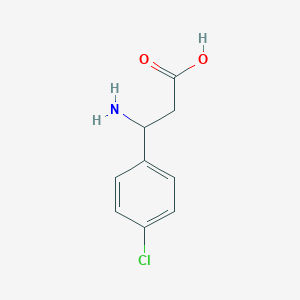

3-Amino-3-(4-chlorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400947. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDBHAMTMMNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322303 | |

| Record name | 3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19947-39-8 | |

| Record name | 19947-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(4-chlorophenyl)propanoic acid, a pivotal synthetic intermediate in contemporary drug discovery and development. This document elucidates the compound's fundamental chemical and physical properties, outlines established synthetic methodologies, and explores its significant applications, particularly in the synthesis of analogues of the neurotransmitter γ-aminobutyric acid (GABA), such as Baclofen. By integrating theoretical principles with practical applications, this guide serves as an essential resource for researchers and professionals engaged in medicinal chemistry, neuropharmacology, and pharmaceutical sciences.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, a non-proteinogenic β-amino acid, has garnered considerable attention within the scientific community for its role as a versatile scaffold in the synthesis of pharmacologically active molecules. Its structural uniqueness, characterized by a chlorine-substituted phenyl ring, imparts specific steric and electronic properties that are instrumental in modulating the biological activity of derivative compounds. This guide will delve into the technical intricacies of this compound, providing a robust foundation for its effective utilization in research and development endeavors.

Core Compound Identification and Properties

A precise understanding of the fundamental characteristics of a compound is paramount for its successful application. This section details the essential identifiers and physicochemical properties of this compound.

Chemical Identity

The unambiguous identification of a chemical entity is the cornerstone of scientific rigor.

| Identifier | Value | Source |

| CAS Number | 19947-39-8 | [1][2][3] |

| Molecular Formula | C9H10ClNO2 | [2][3][4] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-amino-3-(4-chlorophenyl)propionic acid, 3-p-chlorophenyl-dl-beta-alanine | [2][6] |

| InChI Key | BXGDBHAMTMMNTO-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [6][7][8] |

| Melting Point | 223 °C (decomposes) | [1][6] |

| Solubility | Slightly soluble in water | [9] |

| Storage Conditions | Room temperature, sealed in a dry environment | [3][6][10] |

Synthesis and Methodologies

The synthesis of this compound is a critical aspect of its accessibility for research and development. This section explores a common synthetic route.

Retrosynthetic Analysis and Key Reactions

A prevalent synthetic strategy involves the condensation of p-chlorobenzaldehyde with a suitable nitrogen source and a malonic acid derivative, followed by subsequent chemical transformations.

Caption: A simplified retrosynthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a multi-step synthesis, providing a practical framework for laboratory preparation.

Step 1: Aldol Condensation to form 4-Chloro-β-nitrostyrene

-

To a solution of p-chlorobenzaldehyde in a suitable solvent (e.g., acetic acid), add nitromethane and a weak base catalyst (e.g., ammonium acetate).[11]

-

Reflux the mixture for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the 4-chloro-β-nitrostyrene by recrystallization.

Step 2: Michael Addition of Diethyl Malonate

-

In a reaction vessel, combine the synthesized 4-chloro-β-nitrostyrene and diethyl malonate.

-

Add a base catalyst (e.g., sodium ethoxide) to facilitate the Michael addition.

-

Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC.

-

Work up the reaction mixture to isolate the diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate intermediate.

Step 3: Reduction and Decarboxylation to Yield the Final Product

-

The nitro group of the intermediate is reduced to an amine. This can be achieved using various reducing agents, such as tin powder in the presence of hydrochloric acid or catalytic hydrogenation.[9][11]

-

Following the reduction, the malonic ester is hydrolyzed and decarboxylated by heating with a strong acid (e.g., hydrochloric acid).[11]

-

Neutralize the reaction mixture to precipitate the crude this compound.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., water).

Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated in the field of medicinal chemistry, where it serves as a crucial precursor for the synthesis of various bioactive compounds.

Precursor to Baclofen and its Analogues

This compound is structurally related to Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[9][11][12][13] The synthesis of Baclofen and its analogues often utilizes this compound or similar synthetic strategies.[12][14] The chlorine substitution on the phenyl ring is a key feature that contributes to the lipophilicity and biological activity of these molecules.

Caption: Role as a precursor in the synthesis of Baclofen and its analogues.

Role in Neurological Disorder Research

Given its relationship to GABA analogues, this compound and its derivatives are valuable tools in neuroscience research. They are utilized in studies focusing on neurotransmitter systems and the development of novel therapeutic agents for neurological disorders.[4][8] The chiral versions of this compound, (R)- and (S)-3-Amino-3-(4-chlorophenyl)propanoic acid, are particularly important for investigating stereospecific interactions with biological targets.[4][8]

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Results |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The 1H and 13C NMR spectra will show characteristic peaks corresponding to the aromatic and aliphatic protons and carbons of the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H and C=C) functional groups. |

| Mass Spectrometry (MS) | The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the compound, with the product appearing as a single major peak under appropriate chromatographic conditions. |

Conclusion

This compound is a compound of significant interest and utility in the chemical and pharmaceutical sciences. Its well-defined properties, established synthetic routes, and crucial role as a building block for bioactive molecules, particularly in the realm of neuroscience, underscore its importance. This technical guide has provided a comprehensive overview, from fundamental identification to practical application, to aid researchers and drug development professionals in harnessing the full potential of this versatile chemical entity.

References

-

MilliporeSigma. This compound. [Link]

-

PubMed. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. [Link]

-

PubChem. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. [Link]

-

Wiley-VCH. Organocatalytic Approach to Enantiomerically Pure β-Amino Acids. [Link]

- Attia, M. I., Herdeis, C., & Bräuner-Osborne, H. (2013). Synthesis and pharmacological characterization of certain baclofen analogues. Digest Journal of Nanomaterials and Biostructures, 8(1), 139-149.

-

NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]

-

ChemBK. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID - Physico-chemical Properties. [Link]

-

Brieflands. Synthesis of Baclofen; an Alternative Approach. [Link]

-

Rasayan J. Chem. Green and Efficient Synthesis of Baclofen. [Link]

- Google Patents.

-

ChemAD. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. [Link]

Sources

- 1. 3-氨基-3-(4-氯苯基)-丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3-Amino-3-(4-chlorophenyl)propionic Acid | 19947-39-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. chembk.com [chembk.com]

- 11. brieflands.com [brieflands.com]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. Green and Efficient Synthesis of Baclofen [ajchem-b.com]

- 14. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid

Executive Summary

3-Amino-3-(4-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a 4-chlorophenyl ring, imparts unique steric and electronic properties that are leveraged in the design of novel therapeutic agents. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol, a standard analytical workflow for its characterization, and a discussion of its primary applications in drug discovery and chemical biology. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile synthetic intermediate.

Physicochemical Properties and Chemical Identifiers

The fundamental characteristics of a compound are critical for its application in synthesis and material science. This compound is typically supplied as a stable, off-white solid, facilitating its handling and storage under standard laboratory conditions.[1][2] The key properties and identifiers are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 199.63 g/mol | [3][4][5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][6][7] |

| Appearance | Off-white solid / powder | [1][2] |

| Melting Point | 223 °C (decomposes) | [2][3][5][8] |

| CAS Number | 19947-39-8 (racemic) | [3][4][6] |

| CAS Number | 131690-60-3 ((S)-enantiomer) | [1][7] |

| SMILES String | NC(CC(O)=O)c1ccc(Cl)cc1 | [3][6] |

| InChI Key | BXGDBHAMTMMNTO-UHFFFAOYSA-N | [3][6] |

| Storage Conditions | Room temperature, dry, sealed container | [2][4][8] |

Synthesis Protocol: One-Pot Reaction from 4-Chlorobenzaldehyde

The synthesis of β-amino acids can be achieved through various methods. A common and efficient approach for preparing the racemic form of this compound involves a one-pot reaction using readily available commercial starting materials: 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in an alcohol solvent.[9][10] This method is advantageous due to its operational simplicity and respectable yields.

Rationale and Mechanistic Insight

This reaction is a variation of the Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation. Initially, 4-chlorobenzaldehyde reacts with malonic acid. The ammonium acetate serves as both a catalyst and the nitrogen source for the amino group. The process is driven to completion by heating under reflux, resulting in the formation of the target β-amino acid. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and facilitate the reaction at a suitable temperature.

Step-by-Step Experimental Protocol

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in appropriate molar ratios. A published example uses a suspension of malonic acid (530 g), 4-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) in 1500 mL of ethanol.[10]

-

Reflux : Place the flask in a heating mantle and bring the ethanol mixture to a gentle reflux.

-

Reaction Monitoring : Allow the reaction to proceed under reflux for approximately 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Solvent Removal : After the reaction is complete, remove the ethanol using a rotary evaporator to yield the crude product.

-

Workup and Purification : The crude solid is often purified by recrystallization. The specific solvent system for recrystallization may vary but often involves an aqueous or alcohol-based system to isolate the product as a colorless or off-white solid. A reported synthesis following a similar procedure isolated the crude product as a colorless solid with a 65% yield.[9]

-

Drying : Dry the purified product under a vacuum to remove any residual solvent.

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for the target compound.

Analytical Workflow for Quality Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is mandatory. This self-validating system confirms that the material meets the required specifications for downstream applications.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Objective : To determine the percentage purity of the compound and detect any residual starting materials or byproducts.

-

Methodology :

-

Column : A reverse-phase C18 column is typically used.

-

Mobile Phase : A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

-

Detection : UV detection at a wavelength where the chlorophenyl group absorbs, typically around 220-254 nm.

-

Analysis : The purity is calculated based on the area percentage of the main product peak relative to the total peak area. Commercial suppliers often guarantee purity of ≥97% or ≥98% by HPLC.[1][3][11]

-

Molecular Weight Confirmation via Mass Spectrometry (MS)

-

Objective : To confirm the molecular weight of the compound.

-

Methodology :

-

Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis : In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 199.63 + 1.01 = 200.64. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the mass spectrum, providing definitive evidence of its presence.

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the precise chemical structure and arrangement of atoms.

-

Methodology :

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on the chlorophenyl ring, the methine proton (CH) adjacent to the amino group, and the diastereotopic methylene protons (CH₂) of the propanoic acid backbone.

-

¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon environments, including the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the two aliphatic carbons.

-

Core Applications in Research and Development

The utility of this compound stems from its unique structure, making it a valuable intermediate in several research areas.

-

Peptide Synthesis and Medicinal Chemistry : The enantiomerically pure forms, particularly (S)-3-amino-3-(4-chlorophenyl)propanoic acid, are crucial chiral building blocks.[1] The Fmoc-protected version is widely used in solid-phase peptide synthesis to create novel peptides with enhanced pharmacological properties.[11] The chlorophenyl group can improve binding affinity to biological targets and increase metabolic stability.

-

Drug Discovery for Neurological Disorders : This compound serves as a key intermediate in the synthesis of molecules targeting the central nervous system.[1][8] Its structural similarity to neurotransmitters allows it to be used as a scaffold for developing potential treatments for neurological and psychiatric conditions.[1][11][12]

-

Development of Agrochemicals : Dipeptide compounds derived from this amino acid have been patented for their potent fungicidal activity, highlighting its application beyond pharmaceuticals in the agricultural sector.[10]

-

Cancer Research : Derivatives of related amino propanoic acids have been investigated for their anticancer properties.[13][14] The synthetic versatility of the core structure allows for the creation of libraries of compounds for screening against cancer cell lines.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification : The compound is classified as an irritant.[2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[15]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is required.[3][16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

-

Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, consistent with standard practices for chemical reagents.[16][17] It is stable under normal storage conditions.[17]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, straightforward synthesis, and diverse applications in peptide chemistry, drug discovery, and agrochemicals underscore its importance. For researchers and developers, a thorough understanding of this compound's characteristics and handling is the first step toward unlocking its full potential in creating next-generation bioactive molecules.

References

-

(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

-

Supporting Information - Wiley-VCH. (2005). Wiley Online Library. Retrieved January 4, 2024, from [Link]

-

3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. (n.d.). ChemBK. Retrieved January 4, 2024, from [Link]

- United States Patent 6,448,228. (2002). Google Patents.

-

Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2024, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2024, from [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). National Institutes of Health (NIH). Retrieved January 4, 2024, from [Link]

-

3-Amino-3-(4-hydroxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

-

3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. (n.d.). Chemdad Co. Retrieved January 4, 2024, from [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. Retrieved January 4, 2024, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-氨基-3-(4-氯苯基)-丙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. chembk.com [chembk.com]

- 6. 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Amino-3-(4-chlorophenyl)propanoic acid, a pivotal building block in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's synthesis, structural elucidation, and its significant role as a precursor to pharmacologically active molecules, particularly as a modulator of the GABA-B receptor.

Introduction: A Structurally Significant β-Amino Acid

This compound is a non-proteinogenic β-amino acid that has garnered considerable attention in the field of neuroscience and medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the lipophilic 4-chlorophenyl substituent, allows it to cross the blood-brain barrier more readily than GABA itself. This characteristic makes it a valuable scaffold for the development of centrally acting therapeutic agents.

The compound is a close structural analog of Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a well-established muscle relaxant and antispastic agent that acts as a selective agonist for the GABA-B receptor.[1] Consequently, this compound serves as a key intermediate in the synthesis of Baclofen analogs and other novel GABA-B receptor modulators.[1] Its chirality is of paramount importance, as the biological activity of many of its derivatives is stereospecific.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [3] |

| Molecular Weight | 199.63 g/mol | [3] |

| CAS Number | 19947-39-8 (racemic) | [3] |

| 131690-61-4 ((R)-enantiomer) | [4] | |

| 131690-60-3 ((S)-enantiomer) | [5] | |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 223 °C (decomposes) | [3] |

| pKa | (Predicted) ~4 (carboxylic acid), ~9.5 (amino group) | |

| Solubility | Favorable solubility and stability for research applications | [5] |

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a detailed analysis of its expected spectral data.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, and the methylene protons.

-

Aromatic Protons (C₆H₄): Two doublets in the range of δ 7.2-7.4 ppm, characteristic of a para-substituted benzene ring.

-

Methine Proton (CH-NH₂): A multiplet around δ 4.3-4.5 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (CH₂-COOH): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around δ 2.6-2.8 ppm.

-

Amine and Carboxylic Acid Protons (NH₂ and COOH): Broad singlets that may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in their unique chemical environments.

-

Carbonyl Carbon (C=O): A signal in the range of δ 173-176 ppm.

-

Aromatic Carbons (C₆H₄): Four signals between δ 128-145 ppm, with the carbon bearing the chlorine atom appearing at a higher chemical shift.

-

Methine Carbon (CH-NH₂): A signal around δ 50-55 ppm.

-

Methylene Carbon (CH₂-COOH): A signal around δ 40-45 ppm.

-

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[6]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, indicative of hydrogen bonding.

-

N-H Stretch (Amine): A moderate absorption around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-H Bend (Amine): A band in the region of 1580-1650 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1490-1600 cm⁻¹.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[7] The fragmentation pattern will likely involve the loss of the carboxylic acid group, the amino group, and cleavage of the bond between the chiral center and the phenyl ring.

Synthesis Methodologies

The synthesis of this compound can be achieved through both racemic and asymmetric routes. The choice of method depends on the desired stereochemistry of the final product.

Racemic Synthesis

A common and straightforward method for the preparation of the racemic mixture involves a one-pot reaction of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.[8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq).

-

Solvent Addition: Add absolute ethanol as the solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the white precipitate and wash with cold ethanol to remove unreacted starting materials and by-products. The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure racemic this compound.

Caption: Workflow for the racemic synthesis.

Asymmetric Synthesis

The synthesis of enantiomerically pure (R)- or (S)-3-Amino-3-(4-chlorophenyl)propanoic acid is crucial for the development of stereospecific drugs. Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or enzymatic resolution.

One effective approach involves the use of a chiral auxiliary, such as one derived from (S)-serine, to direct the stereoselective addition of a Grignard reagent to a protected aziridine-2-methanol intermediate. This methodology allows for the synthesis of the desired enantiomer with high purity.

-

Chiral Precursor Synthesis: Prepare a suitable N- and O-protected (R)-aziridin-2-methanol from a chiral pool starting material like (S)-serine.

-

Grignard Reaction: React the chiral aziridine with (4-chlorophenyl)magnesium bromide. The bulky protecting groups on the aziridine will direct the nucleophilic attack of the Grignard reagent to achieve high diastereoselectivity.

-

Deprotection and Oxidation: Subsequent deprotection of the nitrogen and oxygen functionalities, followed by oxidation of the primary alcohol to a carboxylic acid, will yield the target (R)-3-Amino-3-(4-chlorophenyl)propanoic acid.

Enzymatic resolution of the racemic mixture or its ester derivative is another viable method for obtaining the individual enantiomers.[9]

Applications in Drug Discovery and Development

The primary application of this compound lies in its use as a versatile building block for the synthesis of pharmacologically active compounds.

Precursor to GABA-B Receptor Modulators

As a key structural component of Baclofen, this amino acid is frequently used in the synthesis of novel Baclofen analogs with potentially improved pharmacokinetic or pharmacodynamic profiles.[1] Research in this area aims to develop new drugs for spasticity, pain, and addiction with fewer side effects than existing treatments.[10]

The structure-activity relationship (SAR) studies of GABA-B receptor modulators often involve modifications at the amino, carboxylic acid, or the phenyl ring of the this compound scaffold. The chlorine atom at the para position of the phenyl ring is particularly important for potent GABA-B receptor agonism.

Caption: Role as a GABA-B receptor modulator.

Chiral Building Block in Peptide Synthesis

The enantiomerically pure forms of this compound, particularly the (S)-enantiomer, are valuable in peptide synthesis.[11] Often, the amino group is protected with a fluorenylmethoxycarbonyl (Fmoc) group to facilitate its incorporation into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of this unnatural β-amino acid can induce specific secondary structures in peptides and enhance their metabolic stability and cell permeability.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its structural features, which allow for modulation of the GABA-B receptor, make it a valuable precursor for the development of new therapeutics for neurological disorders. The availability of robust synthetic methods for both its racemic and enantiomerically pure forms, coupled with a clear understanding of its spectroscopic properties, empowers researchers to utilize this versatile building block in the design and creation of next-generation pharmaceuticals.

References

-

Berkessel, A., Cleemann, F., & Mukherjee, S. (n.d.). Organocatalytic Approach to Enantiomerically Pure β-Amino Acids. Wiley-VCH. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid. Retrieved from [Link]

-

Froestl, W., et al. (1995). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 38(17), 3313-3331. Retrieved from [Link]

-

Lakner, F. J., et al. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Retrieved from [Link]

-

Patel, S., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research, 9(10), 4281-4286. Retrieved from [Link]

-

Nagy, G., et al. (2021). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. ACS Medicinal Chemistry Letters, 12(7), 1146–1152. Retrieved from [Link]

-

Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 251-300). Academic Press. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(13), 2053-2058. Retrieved from [Link]

-

Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163. Retrieved from [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. Retrieved from [Link]

-

Abbenante, G., & Hughes, R. (2005). Potential GABAB receptor antagonists .9. The synthesis of this compound, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Bioorganic & Medicinal Chemistry Letters, 15(2), 335-338. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]

-

Zhdankin, V. V. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 23(11), 2848. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. Retrieved from [Link]

-

Tehrani, M. H. H., Farnia, M., & Nazer, M. S. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, (1), 1-3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]

-

Sridhar, G., et al. (2014). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 6(5), 2913-2916. Retrieved from [Link]

- Google Patents. (n.d.). WO2021017645A1 - Racemic preparation method for chiral β-amino acid and derivative thereof.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanoic acid, 3-[[[(3-chlorophenyl)amino]carbonyl]amino]-. Retrieved from [Link]

-

Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. Retrieved from [Link]

-

Appendino, G., et al. (2014). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Fitoterapia, 97, 144-151. Retrieved from [Link]

-

Frølund, B., & Clausen, R. P. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3043. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349–2377. Retrieved from [Link]

-

YSU Journals. (2011). ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. YSU Journals. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid. Retrieved from [Link]

Sources

- 1. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]

- 4. (R)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID(131690-61-4) 1H NMR [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

Foreword: The Strategic Importance of Chiral β-Amino Acids

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid

In the landscape of modern drug discovery and development, the architectural precision of a molecule is paramount. Non-proteinogenic amino acids, particularly β-amino acids, have emerged as invaluable synthons, prized for their ability to impart unique conformational constraints and metabolic stability to peptide-based therapeutics and small molecules. This compound, a chiral β-amino acid, stands as a key structural motif and intermediate. Its phenyl ring, substituted with a chloro group, offers a site for modulating lipophilicity and electronic interactions, making it a valuable building block for neurologically active compounds and other bioactive molecules[1][2].

Crucially, the biological activity of such molecules is almost invariably linked to a single enantiomer. For instance, in closely related structures, the (R)-enantiomer often possesses the desired pharmacological effect while the (S)-enantiomer may be inactive or even contribute to off-target effects[3][4]. Consequently, access to enantiomerically pure forms of this compound is not merely an academic exercise but a critical requirement for the development of safe and effective pharmaceuticals. This guide provides a detailed exploration of the primary synthetic pathways to this molecule, moving from classical racemic methods to modern, highly selective biocatalytic strategies.

Part 1: The Classical Approach: Racemic Synthesis via Rodionov Condensation

The most direct and historically significant route to racemic this compound is a one-pot multicomponent reaction, a variant of the Rodionov reaction. This method is valued for its operational simplicity and use of readily available, inexpensive starting materials.

Causality and Mechanistic Insight

The reaction proceeds via a domino sequence. It begins with a Knoevenagel condensation between 4-chlorobenzaldehyde and malonic acid, catalyzed by ammonia (from ammonium acetate), to form an unsaturated intermediate. This is immediately followed by a conjugate (Michael) addition of ammonia to the α,β-unsaturated dicarboxylic acid. The final step involves decarboxylation upon heating in the ethanolic solution, yielding the target β-amino acid. The choice of ammonium acetate is key, as it conveniently serves as both the catalyst and the nitrogen source. Ethanol is an effective solvent that facilitates the dissolution of the reactants and the precipitation of the product upon cooling.

Visualizing the Pathway: Rodionov Condensation

Caption: Figure 2: Kinetic resolution using an (S)-selective ω-TA.

This generalized protocol is based on methodologies described for resolving aromatic β-amino acids.[5]

-

Biocatalyst Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5) containing the ω-transaminase (as a lyophilized powder or whole-cell preparation), pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM), and an amino acceptor (e.g., sodium pyruvate, 1.2 equivalents).

-

Substrate Addition: Dissolve racemic this compound (e.g., 50 mM) in the buffered solution.

-

Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the reaction progress by chiral HPLC to track the conversion and the enantiomeric excess (ee) of the remaining amino acid. The reaction is typically complete when the conversion reaches ~50%.

-

Work-up: Terminate the reaction by adding acid (e.g., HCl) to denature the enzyme. Centrifuge to remove the cell mass/precipitated protein.

-

Isolation: Adjust the pH of the supernatant to the isoelectric point of the amino acid to precipitate the product. Alternatively, use ion-exchange chromatography for purification. Collect the (R)-β-amino acid product.

| Parameter | Value | Rationale |

| Biocatalyst | (S)-selective ω-Transaminase | Chiral selectivity is the basis of the resolution. |

| Cofactor | Pyridoxal 5'-Phosphate (PLP) | Essential for transaminase catalytic activity. |

| Amino Acceptor | Pyruvate | Drives the deamination of the (S)-enantiomer. |

| Theoretical Yield | 50% | One enantiomer is consumed as the substrate. |

| Enantiomeric Excess | >99% for (R)-enantiomer | High selectivity of the enzyme. |

Strategy B: Enantioselective Hydrolysis via a Nitrile Hydratase/Amidase System

An alternative biocatalytic route involves the stereoselective hydrolysis of a prochiral or racemic nitrile precursor. This approach leverages the powerful enzymatic machinery found in microorganisms like Rhodococcus species, which possess a nitrile hydratase (NHase) and an amidase in a single whole-cell system.[6][7][8]

The synthesis begins with the chemical preparation of racemic 3-amino-3-(4-chlorophenyl)propanenitrile, typically via a Strecker-type reaction. This nitrile is then subjected to the whole-cell biocatalyst. The enzymatic cascade proceeds in two steps:

-

Nitrile Hydration: The nitrile hydratase (a metalloenzyme) hydrates the nitrile group (-C≡N) to an amide (-CONH₂). [7]2. Amide Hydrolysis: The amidase hydrolyzes the amide to a carboxylic acid (-COOH).

Enantioselectivity can be achieved if either the NHase or the amidase acts preferentially on one enantiomer of the substrate.[6] For example, if the amidase is (R)-selective, it will preferentially hydrolyze the (R)-amide to the (R)-acid, leaving the (S)-amide largely unreacted. This allows for the separation of the desired acid from the unreacted amide. The efficiency and selectivity of this process are highly substrate-dependent, but it offers a direct route to the chiral acid from a nitrile precursor.[6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid properties

An In-Depth Technical Guide to (S)-3-Amino-3-(4-chlorophenyl)propanoic acid

Introduction

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative that has emerged as a crucial chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereocenter and a halogenated aromatic ring, provides a versatile scaffold for synthesizing complex bioactive molecules and therapeutic agents. Unlike its α-amino acid counterparts, the β-amino structure allows for the creation of peptidomimetics and other compounds with altered conformational properties, often leading to enhanced metabolic stability and novel biological activities. This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundation of reproducible science. (S)-3-Amino-3-(4-chlorophenyl)propanoic acid is known by several synonyms, and its key identifiers are cataloged for precise reference in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)propanoic acid | [1] |

| CAS Number | 131690-60-3 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Synonyms | L-β-Phe(4-Cl)-OH, (S)-4-Chloro-β-phenylalanine | [2] |

| PubChem CID | 684223 | [1] |

| MDL Number | MFCD03840457 | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction conditions to formulation. This molecule is noted for its favorable stability and solubility, making it a practical choice for synthetic applications.[2]

| Property | Value | Source |

| Molecular Weight | 199.64 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Purity | Typically ≥ 98% (HPLC, Chiral Purity) | [2] |

| Melting Point | 223 °C (decomposes) (lit.) | |

| Storage Conditions | Store at 0-8 °C for long-term stability | [2] |

Synthesis and Stereochemical Control

While numerous proprietary methods exist for the asymmetric synthesis of the (S)-enantiomer, a common and well-documented approach in the literature is the synthesis of the racemic mixture, which can then be resolved. The foundational synthesis involves a one-pot reaction of an aromatic aldehyde, malonic acid, and a source of ammonia.

Experimental Protocol: Racemic Synthesis

This protocol describes a common method for preparing racemic 3-amino-3-(4-chlorophenyl)propanoic acid.[3][4] The causality behind this choice of reactants lies in its efficiency: it combines a Knoevenagel condensation, a Michael addition of ammonia, and decarboxylation in a single refluxing step.

Materials:

-

4-Chlorobenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (Absolute)

Procedure:

-

Combine 4-chlorobenzaldehyde (1.0 eq), malonic acid (~1.0 eq), and ammonium acetate (~1.3 eq) in a round-bottom flask.

-

Add sufficient absolute ethanol to form a stirrable suspension (e.g., ~1.5-2.0 L per mole of aldehyde).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the suspension to reflux with vigorous stirring. The reaction mixture will typically become clear before a precipitate forms.

-

Maintain reflux for approximately 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Filter the white precipitate and wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

-

Dry the product under reduced pressure to yield the crude racemic amino acid.[3][4]

Self-Validation: The identity and purity of the resulting product should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The melting point can also serve as an initial purity check.

Achieving Stereoselectivity

For drug development, enantiomeric purity is critical. The pure (S)-enantiomer is typically obtained via two primary routes:

-

Chiral Resolution: The synthesized racemic mixture is separated into its constituent enantiomers using a chiral resolving agent or through chiral chromatography.

-

Asymmetric Synthesis: A stereoselective synthesis is employed from the outset, using chiral catalysts or auxiliaries to direct the formation of the desired (S)-enantiomer.

Key Applications in Research and Development

The utility of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid stems from its identity as a chiral building block, enabling the construction of molecules with precise three-dimensional architectures.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] The presence of the 4-chlorophenyl group can significantly influence a drug candidate's properties by enhancing interactions with biological targets, improving pharmacokinetic profiles, or increasing metabolic stability.[2][5] Its application allows for the creation of novel compounds with potentially higher efficacy and specificity.[2]

Peptide Synthesis

In the field of biopharmaceuticals, it is used to create peptide-based compounds with specific stereochemistry, which is essential for achieving the desired biological activity.[2] For use in Solid-Phase Peptide Synthesis (SPPS), its amino group must be protected, most commonly with a fluorenylmethoxycarbonyl (Fmoc) group. The resulting derivative, Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid (CAS: 479064-91-0), is a versatile reagent for incorporating this non-natural amino acid into a growing peptide chain.[6] This modification is instrumental in developing novel therapeutic peptides in areas like oncology and neurology.[6]

Neuropharmacology and Biochemical Research

Researchers utilize this compound and its derivatives to synthesize molecular probes for studying neurotransmitter systems.[2][6] These tools help elucidate the mechanisms of action for drugs that modulate synaptic transmission.[2] Furthermore, it is employed in biochemical assays to assess the activity of specific enzymes and receptors, providing valuable insights into metabolic pathways and identifying potential therapeutic targets.[2]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) should always be consulted, general safety information for this class of compounds is available.

-

Hazards: The Boc-protected derivative is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8] It is prudent to handle the unprotected amino acid with similar precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 0-8 °C.[2][8]

Trustworthiness and Self-Validation: The information provided here is for guidance. You are required to obtain and review the material-specific SDS from your supplier before handling this compound. The SDS will provide comprehensive and legally mandated safety, handling, and disposal information.

Conclusion

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid is a high-value chemical tool for the modern life scientist. Its utility as a chiral intermediate for pharmaceuticals, a building block for advanced peptidomimetics, and a probe for biochemical research underscores its importance. By understanding its properties, synthesis, and applications, researchers can effectively leverage this compound to drive innovation in drug discovery and development.

References

-

(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. PubChem, National Institutes of Health. [Link]

-

Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid. SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD.[Link]

-

Supporting Information for Racemic β-Amino Acids. Wiley-VCH. [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]

- United States Patent 6,448,228.

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. [Link]

Sources

- 1. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

(R)-3-Amino-3-(4-chlorophenyl)propanoic acid synthesis

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-3-(4-chlorophenyl)propanoic Acid

Introduction

(R)-3-Amino-3-(4-chlorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key chiral building block for the synthesis of various bioactive molecules.[1] Most notably, it is a direct precursor to (R)-Baclofen, a selective GABA-B receptor agonist used as a muscle relaxant and antispastic agent, where the biological activity resides almost exclusively in the (R)-enantiomer.[2][3]

The synthesis of this compound presents a central challenge common in pharmaceutical manufacturing: the precise control of stereochemistry. Achieving high enantiomeric purity is critical, as the undesired (S)-enantiomer may be inactive or contribute to off-target effects. This guide provides a detailed exploration of the core strategies employed for the enantioselective synthesis of (R)-3-Amino-3-(4-chlorophenyl)propanoic acid, tailored for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical methodologies, and comparative advantages of the leading synthetic routes.

Core Synthetic Strategies: A Comparative Overview

The enantioselective synthesis of the target molecule can be broadly categorized into two principal approaches:

-

Asymmetric Synthesis: This strategy involves the creation of the chiral center during the reaction sequence, using a chiral catalyst, auxiliary, or reagent to direct the formation of the desired (R)-enantiomer preferentially. This approach is often more elegant and atom-economical.

-

Chiral Resolution: In this approach, a racemic mixture of 3-amino-3-(4-chlorophenyl)propanoic acid is first synthesized. Subsequently, the two enantiomers are separated. This can be achieved through classical diastereomeric salt formation or, more efficiently, through biocatalytic kinetic resolution.

This guide will focus on three dominant and industrially relevant methodologies: Catalytic Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Classical Diastereomeric Salt Formation.

Strategy 1: Catalytic Asymmetric Hydrogenation

This is a powerful method for establishing the stereocenter with high fidelity. The core principle involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral transition metal catalyst, typically based on Rhodium or Ruthenium.[4][5][6] The chiral ligand coordinated to the metal center orchestrates the delivery of hydrogen to one face of the double bond, leading to a high excess of one enantiomer.

Mechanistic Rationale

The success of this method hinges on the selection of the chiral phosphine ligand. Ligands such as TangPhos and Me-DuPhos have demonstrated high efficacy, creating a well-defined chiral environment around the rhodium center that forces the substrate to coordinate in a specific orientation, thus ensuring highly enantioselective hydrogenation.[5][7]

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Rh-TangPhos Catalyzed Hydrogenation

This protocol is a representative example for the synthesis of the N-acetylated methyl ester of the target compound.

Step 1: Synthesis of Precursor (Methyl (Z)-3-(acetylamino)-3-(4-chlorophenyl)acrylate)

-

To a solution of 4-chlorobenzaldehyde and N-acetylglycine in acetic anhydride, add sodium acetate.

-

Heat the mixture under reflux to drive the Erlenmeyer-Plöchl reaction, forming the azlactone intermediate.

-

After cooling, add methanol to the reaction mixture to open the azlactone ring, yielding the desired β-(acylamino)acrylate precursor. Purify by recrystallization.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure autoclave, degas a solution of the precursor (1 equivalent) in a suitable solvent like toluene or methanol.[5]

-

In a separate vessel, prepare the catalyst by mixing [Rh(COD)₂]BF₄ (0.01 equivalents) and TangPhos (0.011 equivalents) under an inert atmosphere (Argon or Nitrogen).

-

Add the catalyst solution to the autoclave.

-

Pressurize the vessel with hydrogen gas (typically 40-100 psi) and stir vigorously at room temperature for 12-24 hours.[5]

-

Monitor the reaction by TLC or HPLC. Upon completion, carefully vent the hydrogen and concentrate the solution under reduced pressure.

Step 3: Hydrolysis

-

Hydrolyze the resulting N-acetyl methyl ester using aqueous HCl under reflux to remove both the acetyl and methyl protecting groups.

-

Adjust the pH to the isoelectric point to precipitate the final product, (R)-3-Amino-3-(4-chlorophenyl)propanoic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

| Catalyst System | Substrate | H₂ Pressure (psi) | Solvent | ee (%) | Reference |

| Rh-TangPhos | N-Aryl β-enamino ester | 100 | Toluene | >96 | [7] |

| Rh-Me-DuPhos | (E)-β-(Acylamino)acrylate | 40 | Toluene | >99 | [5] |

| Rh-BICP | (E/Z)-β-(Acylamino)acrylate | 40 | Toluene | >95 | [5] |

Strategy 2: Biocatalytic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds.[8] For β-amino acids, ω-transaminases (ω-TAs) are particularly effective enzymes.[9] A kinetic resolution process starts with a racemic mixture of the amino acid. The enzyme selectively deaminates one enantiomer (typically the S-enantiomer) to the corresponding β-keto acid, leaving the desired (R)-enantiomer untouched and therefore enriched.[10][11]

Mechanistic Rationale

ω-Transaminases are PLP (pyridoxal-5'-phosphate)-dependent enzymes.[9] The (S)-enantiomer of the substrate fits into the chiral active site of an (S)-selective ω-TA and undergoes transamination with an amino acceptor (e.g., pyruvate), while the (R)-enantiomer is a poor fit and reacts very slowly or not at all. The reaction is driven to completion by removing the co-product (alanine) or using a large excess of the amino acceptor. For a successful resolution, the reaction is stopped at or near 50% conversion, at which point the remaining substrate will be almost exclusively the (R)-enantiomer with a theoretical maximum yield of 50%.

Caption: Workflow for enzymatic kinetic resolution of a racemic β-amino acid.

Experimental Protocol: ω-Transaminase Resolution

Step 1: Synthesis of Racemic this compound

-

A mixture of 4-chlorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in ethanol is heated under reflux for 6-8 hours.[12]

-

Upon cooling, the racemic β-amino acid precipitates as a white solid.

-

The solid is collected by filtration, washed with cold ethanol, and dried. This crude product is often of sufficient purity for the subsequent enzymatic step.[12]

Step 2: Enzymatic Kinetic Resolution

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Dissolve the racemic amino acid substrate, sodium pyruvate (1-2 equivalents) as the amino acceptor, and a catalytic amount of pyridoxal-5'-phosphate (PLP) cofactor.

-

Initiate the reaction by adding the ω-transaminase (commercially available or as a cell-free extract).

-

Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the conversion by HPLC. When the conversion reaches ~50%, stop the reaction by adding acid (e.g., HCl) to denature the enzyme.

-

Filter off the denatured protein. Adjust the pH of the filtrate to isolate the product. The β-keto acid co-product is often unstable and decarboxylates, simplifying purification.

-

The desired (R)-amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate, followed by filtration and drying.

Data Summary

| Enzyme Source | Substrate | Conversion (%) | Product ee (%) | Reference |

| Thermobaculum terrenum (TATT) | Various rac-β-amino acids | ~50 | >99 | [13] |

| Novel ω-TA | Racemic aromatic β-amino acids | ~50 | >99 | [10] |

Strategy 3: Chiral Resolution by Diastereomeric Salt Formation

This classical method remains a viable, albeit sometimes laborious, route for obtaining enantiomerically pure materials. It relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[2]

Procedural Logic

-

Salt Formation: The racemic amino acid is treated with one enantiomer of a chiral acid or base (the resolving agent) in a suitable solvent. For an acidic target molecule like this, a chiral base such as (S)-α-phenylethylamine is commonly used.[2]

-

Crystallization: The solution is allowed to cool or partially evaporate, causing the less soluble diastereomeric salt to crystallize out. This step often requires significant optimization of solvent, temperature, and concentration.

-

Isolation: The crystallized salt is isolated by filtration. The enantiomeric purity of the salt can be enhanced by further recrystallizations.

-

Liberation: The desired (R)-amino acid is liberated from the purified diastereomeric salt by treatment with a strong acid or base to break the ionic bond, followed by extraction or precipitation to isolate the final product.

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution with (S)-α-Phenylethylamine

-

Synthesize the racemic this compound as described previously.

-

Dissolve the racemate in a hot solvent, such as methanol or ethanol.

-

Add an equimolar amount of (S)-α-phenylethylamine.[2]

-

Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to maximize crystallization.

-

Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

-

To liberate the free amino acid, dissolve the salt in water and acidify with dilute HCl.

-

The resolving agent will remain in the aqueous phase as its hydrochloride salt, while the desired (R)-amino acid can be precipitated by adjusting the pH to ~7.

-

Filter, wash, and dry the final product. Check the enantiomeric purity using chiral HPLC.

Purification and Final Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization.

-

Purification: Recrystallization from a water/ethanol mixture is a common final purification step.

-

Characterization: The identity and purity of the compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Enantiomeric Purity: The most critical analysis is the determination of enantiomeric excess (ee). This is almost universally performed using Chiral High-Performance Liquid Chromatography (Chiral HPLC) with a suitable chiral stationary phase.[14]

Conclusion

The synthesis of (R)-3-Amino-3-(4-chlorophenyl)propanoic acid is a well-studied problem with several robust solutions available to the modern chemist.

-

Catalytic Asymmetric Hydrogenation represents a highly efficient and elegant approach, capable of delivering excellent enantioselectivity and high yields, making it attractive for large-scale production, provided the initial investment in catalysts and high-pressure equipment is feasible.

-

Biocatalytic Kinetic Resolution stands out as a green, highly selective, and operationally simple method that functions under mild aqueous conditions. While the theoretical yield is capped at 50%, the high enantiopurity of the product and the environmental benefits make it a very strong contender.

-

Classical Diastereomeric Resolution is a time-tested method that requires less specialized equipment but can be resource-intensive due to the often-empirical optimization required for the crystallization step.

The choice of synthetic strategy ultimately depends on the specific requirements of the project, including scale, cost considerations, available infrastructure, and the desired level of enantiopurity. Each of the detailed methods provides a reliable pathway to this crucial pharmaceutical intermediate.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. ([Link])

-

Satyanarayana, G., et al. (2022). Exemplifying Natural (R)-β-Transamination Potential of Fold Type-IV Transaminase for Kinetic Resolution of rac-β-Amino Acids Synthesized from Aldehydes. ACS Sustainable Chemistry & Engineering. ([Link])

-

Tang, W., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5. ([Link])

-

Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. ([Link])

-

Musacchio, A. J., et al. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. ([Link])

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. ([Link])

-

Peña, D., et al. (2004). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. The Journal of Organic Chemistry, 69(5), 1554-9. ([Link])

-

Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. ([Link])

-

Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Tetrahedron: Asymmetry, 10(16), 2941-2989. ([Link])

-

Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(5), 1-13. ([Link])

-

Qiu, L., et al. (2007). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. ([Link])

-

Reddy, K. S., & Kumar, V. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Synthetic Communications, 47(20), 1831-1849. ([Link])

-

Shin, J.-S., & Kim, B.-G. (2002). Kinetic resolution of aromatic β-amino acids by ω-transaminase. Chemical Communications, (16), 1720-1721. ([Link])

-

Reddy, G. P., et al. (2022). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Organic & Biomolecular Chemistry. ([Link])

-

Rudat, J., et al. (2012). Schematic reaction scheme of the synthesis of β-amino acids catalyzed by transaminases. ResearchGate. ([Link])

-

Gurjar, M. K., & Devi, N. R. (2002). Asymmetric synthesis of (R)-(-)-baclofen via asymmetric dihydroxylation. CSIR-NCL Library, Pune. ([Link])

-

Patil, M., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 23(11), 2869. ([Link])

-

Reddy, G. P., et al. (2022). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via "on water" organocatalytic addition reactions: a tip on catalyst screening. ResearchGate. ([Link])

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. ([Link])

-

Unknown Author. This compound synthesis. Wiley-VCH. ([Link])

-

Silvi, M., & Melchiorre, P. (2017). Synthesis of (R)‐baclofen (2 mmol scale) and of (R)‐rolipram precursor. ResearchGate. ([Link])

-

Lakner, F. J., et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. ([Link])

-

El-Adl, K., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. ([Link])

-

Witczuk, B., et al. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 32(2), 187-96. ([Link])

-

Caira, M. R., et al. (1996). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. ResearchGate. ([Link])

-

Chiral Technologies. Amino Acid Database. HPLC. ([Link])

-

Synthink. (R)-3-Amino-3-(3-chlorophenyl)propionic Acid: Your Key to Advanced Chemical Synthesis. ([Link])

-

Huffman, M. A., & Fryszkowska, A. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 23(12), 3073. ([Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic resolution of aromatic β-amino acids by ω-transaminase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. hplc.eu [hplc.eu]

An In-Depth Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid: Synthesis, Properties, and Pharmaceutical Applications

Introduction

3-Amino-3-(4-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif, featuring a chiral center and a halogenated aromatic ring, makes it a valuable building block for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis of both racemic and enantiomerically pure forms, and its critical role as a precursor to important pharmaceuticals, most notably Baclofen.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .

-

Propanoic acid: The parent structure is a three-carbon carboxylic acid.

-

3-amino: An amino group (-NH₂) is attached to the third carbon (C3) of the propanoic acid chain.

-

3-(4-chlorophenyl): A 4-chlorophenyl group (a benzene ring substituted with a chlorine atom at the para position) is also attached to the third carbon.